

Introduction: The Archetype of Conformational Lock

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Compound of Interest

Compound Name:	3-(TERT-BUTYL)CYCLOHEXANONE
CAS No.:	936-99-2
Cat. No.:	B1295260

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In the landscape of organic chemistry, particularly within the realms of stereochemistry and reaction mechanism analysis, certain molecules serve as foundational models. **3-(tert-butyl)cyclohexanone** is one such archetype. Its utility arises not from complexity, but from a profound simplicity in its conformational behavior. The presence of a sterically demanding tert-butyl group at the 3-position effectively "locks" the six-membered ring into a preferred geometry.^{[1][2]} This conformational rigidity provides a predictable three-dimensional scaffold, making it an invaluable tool for studying the stereochemical outcomes of reactions at the carbonyl group.^[1] Understanding the nuances of its structure is fundamental for developing new synthetic methodologies and for the targeted synthesis of complex molecules where stereochemistry is paramount.

This guide provides a detailed exploration of the molecular structure of **3-(tert-butyl)cyclohexanone** (IUPAC Name: 3-(1,1-dimethylethyl)-cyclohexanone; CAS Registry Number: 936-99-2), delving into its conformational preferences, spectroscopic signature, and the influence of its structure on chemical reactivity.^[3]

Core Directive: Conformational Analysis and the Dominance of the Equatorial Tert-Butyl Group

The six-membered cyclohexanone ring is not planar; it predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.^[4] In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring). These two forms are interconvertible via a process known as a "ring flip."

For a monosubstituted cyclohexane, the equilibrium between the two chair conformers favors the one where the substituent is in the more spacious equatorial position.^[4] This preference is dramatically amplified in the case of **3-(tert-butyl)cyclohexanone**. The tert-butyl group is exceptionally bulky, and when forced into an axial position, it experiences severe steric repulsion with the axial hydrogens at the C1 and C5 positions. This destabilizing interaction is known as a 1,3-diaxial interaction.^[4]

Consequently, the conformational equilibrium for **3-(tert-butyl)cyclohexanone** overwhelmingly favors the conformer where the tert-butyl group occupies an equatorial position. The energy penalty for placing a tert-butyl group in an axial position is significant, estimated to be around 21 kJ/mol, effectively locking the ring in this single conformation.^[4]

Caption: Conformational equilibrium of **3-(tert-butyl)cyclohexanone**.

Table 1: Conformational Energy Comparison

Conformer	Tert-Butyl Position	Key Steric Interactions	Relative Energy (kJ/mol)	Population at 298 K
A	Equatorial	Minimal	~0 (Reference)	>99.9%
B	Axial	1,3-Diaxial Strain	~21	<0.1%

Spectroscopic Validation of the Molecular Structure

Spectroscopic techniques provide definitive evidence for the structure and dominant conformation of **3-(tert-butyl)cyclohexanone**.

- **Infrared (IR) Spectroscopy:** The most prominent feature in the IR spectrum is a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration, typically appearing around 1710-1725 cm^{-1} . Additional bands corresponding to C-H stretching and bending vibrations are also present.^[3]
- **^{13}C NMR Spectroscopy:** Due to the locked conformation, the molecule exhibits a distinct set of signals. The carbonyl carbon is significantly deshielded and appears far downfield. The quaternary carbon of the tert-butyl group and its three equivalent methyl carbons are also readily identifiable.
- **^1H NMR Spectroscopy:** The proton spectrum is more complex due to overlapping signals in the 1.0-2.5 ppm range for the methylene and methine protons of the ring. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet around 0.9 ppm.

Table 2: Key Spectroscopic Data for **3-(tert-butyl)cyclohexanone**

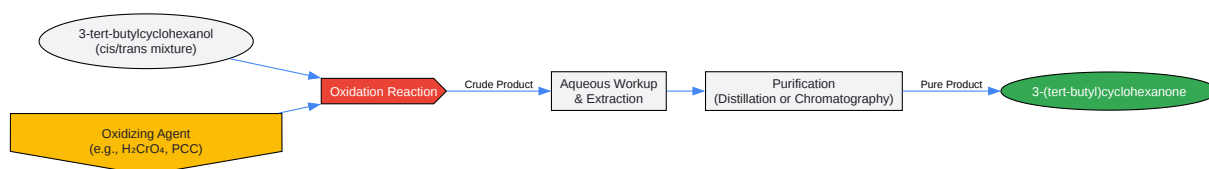
Technique	Feature	Typical Value/Region	Reference
IR Spectroscopy	Carbonyl (C=O) Stretch	$\sim 1715 \text{ cm}^{-1}$	[3]
^{13}C NMR (in CDCl_3)	Carbonyl Carbon (C1)	$\sim 212 \text{ ppm}$	[3]
C-tBu (C3)	$\sim 47 \text{ ppm}$	[3]	
Quaternary tBu Carbon	$\sim 32 \text{ ppm}$	[3]	
Methyl tBu Carbons	$\sim 27 \text{ ppm}$	[3]	
^1H NMR (in CDCl_3)	tert-Butyl Protons	$\sim 0.9 \text{ ppm}$ (singlet, 9H)	
Ring Protons	1.2 - 2.5 ppm (multiplets, 9H)		

Synthesis, Reactivity, and Stereochemical Implications

The conformationally rigid structure of **3-(tert-butyl)cyclohexanone** has profound implications for its synthesis and reactivity.

Synthesis Workflow

A common and reliable method for synthesizing **3-(tert-butyl)cyclohexanone** is through the oxidation of its corresponding secondary alcohol, 3-(tert-butyl)cyclohexanol.[1] This precursor alcohol exists as cis and trans diastereomers, which can be oxidized using various standard reagents, such as those based on chromium (e.g., PCC, Jones reagent) or milder, modern alternatives.[1]



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Sources

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